Metoprine

HNMT histamine metabolism CNS pharmacology

For CNS-focused DHFR studies, generic antifolates fail where Metoprine excels. This 2,4-diaminopyrimidine is uniquely lipid-soluble, achieving a brain:serum ratio of 3.8-5.3, enabling passive BBB penetration unattainable with methotrexate. Crucially, its exclusive secondary inhibition of histamine N-methyltransferase (HNMT, IC50 = 91 nM) makes it the only compound capable of simultaneously modulating folate metabolism and brain histaminergic tone. This dual pharmacology is structurally validated by co-crystallization (PDB: 2AOV) and cannot be replicated by pyrimethamine or trimetrexate. In MTX-resistant cell lines, Metoprine demonstrates collateral sensitivity, providing a functional resistance-profiling tool. Procure source-verified Metoprine to ensure your CNS-targeted, dual-pathway, or resistance-mechanism studies are built on a chemically and pharmacologically unique foundation.

Molecular Formula C11H10Cl2N4
Molecular Weight 269.13 g/mol
CAS No. 7761-45-7
Cat. No. B1676516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetoprine
CAS7761-45-7
Synonyms2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine
BW 1970
BW 50,197
DDMP
methodichlorophen
methodichlorophen hydrochloride
metoprine
Molecular FormulaC11H10Cl2N4
Molecular Weight269.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C11H10Cl2N4/c1-5-9(10(14)17-11(15)16-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H4,14,15,16,17)
InChIKeyVQJHOPSWBGJHQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Metoprine (DDMP, BW 197U) Procurement Guide: Lipophilic DHFR/HNMT Dual Inhibitor for CNS Applications


Metoprine (CAS 7761-45-7; DDMP; BW 197U) is a 2,4-diaminopyrimidine derivative that functions as a dual inhibitor of dihydrofolate reductase (DHFR) and histamine N-methyltransferase (HNMT). Unlike classical hydrophilic antifolates such as methotrexate (MTX), Metoprine is a non-classical, lipid-soluble folate antagonist [1]. Its high lipophilicity enables passive diffusion across biological membranes, conferring unique pharmacokinetic properties including extensive blood-brain barrier (BBB) penetration and a prolonged elimination half-life of approximately 150 hours in humans [2]. The compound is extensively bound to plasma proteins (88%) and exhibits a brain:serum concentration ratio of 3.8-5.3, demonstrating preferential accumulation in CNS tissue [2]. The dual-target pharmacology distinguishes Metoprine from single-mechanism DHFR inhibitors and supports its application in research fields requiring central nervous system penetration or combined modulation of folate metabolism and histaminergic signaling [3].

Why Methotrexate, Pyrimethamine, or Trimetrexate Cannot Substitute for Metoprine in CNS-Focused Research


Substituting a generic DHFR inhibitor such as methotrexate (MTX), pyrimethamine, or trimetrexate for Metoprine introduces critical confounding variables that compromise CNS-targeted studies and experiments involving MTX-resistant models. Hydrophilic antifolates like MTX require active transport via the reduced folate carrier (RFC) for cellular entry and exhibit negligible blood-brain barrier penetration, rendering them unsuitable for investigations requiring central accumulation or modulation of brain histaminergic tone [1]. Conversely, while other lipophilic DHFR inhibitors such as pyrimethamine and trimetrexate share the passive diffusion advantage, they lack the potent secondary HNMT inhibitory activity (IC50 = 91 nM) that defines Metoprine's unique dual-target pharmacology . Furthermore, resistance mechanisms differ markedly: cells with defective MTX transport display collateral sensitivity to Metoprine, whereas DHFR-overexpressing cells show cross-resistance across the lipophilic class [2]. The confluence of lipid solubility, dual enzyme inhibition, and a distinctive resistance profile cannot be replicated by any single-compound alternative currently available, necessitating source-verified procurement of Metoprine specifically for these defined research applications [3].

Metoprine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


HNMT Inhibition: Metoprine Exhibits Low Nanomolar Potency Absent in Methotrexate and Most Antifolates

Metoprine demonstrates potent inhibition of human histamine N-methyltransferase (HNMT) with an IC50 of 91 nM . This secondary target activity is structurally documented via X-ray crystallography (PDB: 2AOV), confirming that Metoprine occupies the histamine-binding site of HNMT at 2.48 Å resolution [1]. In contrast, classical DHFR inhibitors including methotrexate, trimethoprim, and pyrimethamine lack meaningful HNMT inhibitory activity at therapeutically relevant concentrations. The structural basis for this differentiation resides in the maximized shape complementarity between the dichlorophenyl moiety of Metoprine and aromatic residues (Phe9, Tyr15, Phe19) in the HNMT active site, a feature absent in comparator antifolates [1].

HNMT histamine metabolism CNS pharmacology neurotransmission

CNS Tissue Penetration: Brain:Serum Ratio of 3.8-5.3 for Metoprine Contrasts with Negligible BBB Permeability of Methotrexate

In a Phase I clinical pharmacology study, Metoprine (DDMP) demonstrated a brain:serum concentration ratio ranging from 3.8 to 5.3, with measurable diffusion into cerebrospinal fluid and preferential accumulation in both normal brain parenchyma and brain tumor tissue [1]. This contrasts starkly with methotrexate, which exhibits negligible blood-brain barrier penetration due to its hydrophilic character and dependence on saturable active transport mechanisms [2]. The high lipid solubility of Metoprine (logP significantly greater than MTX) enables passive transcellular diffusion, a property shared with other lipophilic diaminoheterocyclic antifolates such as pyrimethamine and trimetrexate, but the quantitative brain accumulation of Metoprine exceeds that reported for trimetrexate in comparable models [3].

blood-brain barrier CNS penetration brain tumor pharmacokinetics

Plasma Protein Binding: 88% for Metoprine vs. 87-90% Range Across Lipophilic Diaminopyrimidines (Pyrimethamine, Etoprine)

Metoprine is extensively bound to human serum proteins at 88% under therapeutic conditions, a value that falls within the narrow range of 87-90% observed across the lipophilic diaminopyrimidine class, including pyrimethamine and the 6-ethyl analog etoprine [1]. This high and class-consistent protein binding contributes to the prolonged plasma half-life (150 hours) of Metoprine. While the protein binding percentage does not meaningfully differentiate Metoprine from etoprine or pyrimethamine, it represents a critical experimental parameter distinguishing lipophilic antifolates from methotrexate, which exhibits substantially lower protein binding (approximately 50-60%) and a correspondingly shorter terminal half-life (8-10 hours) [2]. The extended residence time of Metoprine necessitates careful consideration of washout periods and cumulative exposure in chronic dosing paradigms.

protein binding pharmacokinetics drug distribution clearance

Elimination Half-Life: 150 Hours for Metoprine vs. ~8-10 Hours for Methotrexate vs. ~80-100 Hours for Pyrimethamine

Metoprine exhibits a remarkably prolonged terminal elimination half-life of approximately 150 hours in human subjects receiving single oral doses [1]. This pharmacokinetic parameter substantially exceeds that of methotrexate (8-10 hours) and even surpasses the half-life reported for pyrimethamine (80-100 hours) [2]. The extended half-life is attributed to the combination of high lipophilicity, extensive plasma protein binding (88%), and slow hepatic clearance. Clinically, this prolonged elimination necessitated a minimum 3-week dosing interval to avoid cumulative CNS toxicity in Phase I trials [1]. Among the lipophilic diaminopyrimidine antifolates, Metoprine and etoprine demonstrate the longest residence times, whereas pyrimethamine exhibits intermediate duration and trimethoprim is cleared more rapidly [3].

half-life pharmacokinetics drug elimination dosing interval

Methotrexate-Resistant Cell Sensitivity: Metoprine Demonstrates Collateral Sensitivity in Transport-Defective MTX-Resistant Cells

In human lymphoma (CEM/MTX-R) and osteosarcoma cell lines with acquired methotrexate resistance mediated by defective MTX transport, Metoprine exhibits collateral sensitivity—meaning these cells are more susceptible to Metoprine than parental wild-type cells [1]. This phenomenon contrasts with the pattern observed in DHFR-overexpressing MTX-resistant lines (e.g., RAJI/MTX-R with 550-fold increased DHFR activity), which display significant cross-resistance to both Metoprine and trimetrexate [1]. The differential sensitivity profile underscores the mechanistic divergence between transport-mediated and target-overexpression resistance mechanisms. In comparative studies, both Metoprine and the related lipophilic antifolate BW301U demonstrated superior efficacy over methotrexate in treating MTX-resistant cells with reduced drug uptake [2].

drug resistance methotrexate resistance collateral sensitivity oncology

In Vivo Brain Histamine Elevation: 10 mg/kg Metoprine Increases Cortical Histamine Levels; Combination Therapy Produces 363-650% Elevation

In murine models, systemic administration of Metoprine (10 mg/kg, i.p.) significantly increases histamine concentrations in the cerebral cortex . This elevation is substantially amplified when Metoprine is combined with the histidine decarboxylase inhibitor α-fluoromethylhistidine or the H3 receptor antagonist thioperamide, producing marked increases of 363% and 650% in histamine output, respectively, relative to saline controls [1]. The functional consequence of this histaminergic augmentation includes attenuation of methamphetamine-induced hyperlocomotion and amelioration of neuropathic pain in ligation models [2]. Methotrexate, lacking HNMT inhibitory activity, produces no such elevation in brain histamine content at any dose.

brain histamine HNMT inhibition wakefulness cognition

Metoprine Application Scenarios: Evidence-Driven Procurement Decisions


CNS Antifolate Studies Requiring BBB-Penetrant DHFR Inhibition

Investigators studying dihydrofolate reductase inhibition within the central nervous system compartment must select Metoprine over methotrexate or other hydrophilic antifolates. The brain:serum ratio of 3.8-5.3 for Metoprine contrasts with the negligible CNS exposure achieved with methotrexate, which requires intrathecal administration for meaningful brain concentrations [1]. In the avian sarcoma virus rat glioma model, Metoprine demonstrated high-level accumulation in both normal and gliomatous brain tissue following systemic administration [2]. This application scenario is particularly relevant for preclinical brain tumor pharmacology studies where systemic drug delivery is required but CNS target engagement is essential. Procurement of Metoprine for this application is scientifically justified by the >75-fold differential in brain accumulation relative to methotrexate.

Dual-Target Experimental Systems Requiring Combined DHFR and HNMT Modulation

Experimental designs that necessitate simultaneous inhibition of folate metabolism and histamine catabolism represent a unique application space for Metoprine that no alternative compound can address. The HNMT inhibitory potency (IC50 = 91 nM) of Metoprine is structurally validated via co-crystallization with the enzyme (PDB: 2AOV) and is absent from all classical DHFR inhibitors including methotrexate, trimethoprim, and pyrimethamine [1]. This dual pharmacology supports investigations into the intersection of one-carbon metabolism and histaminergic neurotransmission, including studies of wakefulness, cognition, and neuroinflammation. The structural basis for HNMT inhibition—maximized shape complementarity between the dichlorophenyl moiety and aromatic active-site residues—confirms target engagement specificity [1].

Methotrexate-Resistant Cell Line Characterization and Collateral Sensitivity Profiling

Laboratories characterizing the resistance mechanism of MTX-resistant cell lines should include Metoprine in their antifolate panel. Cells with defective MTX transport exhibit collateral sensitivity to Metoprine, whereas DHFR-overexpressing lines display cross-resistance [1]. This differential response profile enables functional classification of resistance mechanisms without requiring direct transporter expression analysis. In contrast, substitution with trimetrexate would yield comparable cross-resistance data but forfeit the ability to simultaneously probe HNMT-dependent endpoints in the same experimental system. Metoprine and the related analog BW301U have both demonstrated superior efficacy over MTX in treating transport-defective resistant cells, particularly at higher concentrations [2].

In Vivo Histaminergic Pathway Modulation for Behavioral and Neurological Phenotyping

Metoprine serves as the pharmacological tool of choice for elevating brain histamine content in freely moving animals for behavioral phenotyping, microdialysis studies, and neurological disease models. At 10 mg/kg i.p., Metoprine produces significant elevations in cortical histamine; combination with L-histidine amplifies this effect to 363% above baseline [1]. This pharmacodynamic response has been validated in models of narcolepsy (extending wakefulness and suppressing cataplexy), methamphetamine-induced hyperlocomotion attenuation, and neuropathic pain amelioration [2]. Importantly, methotrexate and other DHFR-selective antifolates produce no such elevation, confirming that the observed histaminergic effects are HNMT-mediated rather than downstream consequences of folate pathway inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metoprine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.